

# Win 58237 chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Win 58237*

Cat. No.: *B10800992*

[Get Quote](#)

## In-Depth Technical Guide: WIN 55,212-2

Disclaimer: Initial searches for "**Win 58237**" did not yield specific information. This guide focuses on the structurally similar and well-researched compound WIN 55,212-2, assuming the original query may have contained a typographical error.

## Core Compound Information

WIN 55,212-2 is a potent, synthetic aminoalkylindole that acts as a full agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).<sup>[1]</sup> It is structurally distinct from classical cannabinoids like THC but mimics many of their biological effects.<sup>[1]</sup> Due to its high affinity and efficacy, WIN 55,212-2 is widely utilized as a research tool to investigate the endocannabinoid system.

## Chemical Structure and Properties

| Property          | Value                                                                                                                               | Source               |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------|----------------------|
| IUPAC Name        | [(11R)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone | PubChem              |
| Molecular Formula | C <sub>27</sub> H <sub>26</sub> N <sub>2</sub> O <sub>3</sub>                                                                       | PubChem[2]           |
| Molecular Weight  | 426.5 g/mol                                                                                                                         | PubChem[2]           |
| CAS Number        | 131543-22-1                                                                                                                         | Wikipedia[1]         |
| Appearance        | White to off-white solid                                                                                                            | ---                  |
| Solubility        | Soluble in DMSO and ethanol                                                                                                         | Tocris Bioscience[3] |

## Mechanism of Action and Signaling Pathways

WIN 55,212-2 exerts its effects primarily through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Upon binding, it initiates a cascade of intracellular signaling events.

## Cannabinoid Receptor Signaling

Activation of CB1 and CB2 receptors by WIN 55,212-2 leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[4] The compound also modulates ion channels, leading to the inhibition of N- and Q-type calcium channels and the activation of inwardly rectifying potassium channels.[4] Furthermore, WIN 55,212-2 has been shown to activate mitogen-activated protein kinase (MAPK) pathways, including p42 and p44 MAP kinase.[1]



[Click to download full resolution via product page](#)

**Caption:** WIN 55,212-2 signaling cascade.

## Pharmacological Properties

WIN 55,212-2 is characterized by its high affinity and efficacy at both CB1 and CB2 receptors. The following tables summarize key quantitative data from various *in vitro* and *in vivo* studies.

## Receptor Binding Affinities (Ki)

| Receptor | Species | Ki (nM) | Assay Method        | Source                              |
|----------|---------|---------|---------------------|-------------------------------------|
| CB1      | Human   | 62.3    | Radioligand Binding | Tocris Bioscience[3]                |
| CB1      | Human   | 1.9     | Radioligand Binding | Wikipedia[1]                        |
| CB1      | Rat     | 9.4     | Radioligand Binding | Frontiers in Pharmacology[5]        |
| CB2      | Human   | 3.3     | Radioligand Binding | Tocris Bioscience[3]                |
| CB2      | Human   | 0.3     | Radioligand Binding | IUPHAR/BPS Guide to PHARMACOLOGY[6] |
| CB2      | Rat     | 3.2     | Radioligand Binding | Frontiers in Pharmacology[5]        |

## Functional Potency (EC50)

| Assay                                             | Receptor | Species | EC50 (nM)  | Source                                     |
|---------------------------------------------------|----------|---------|------------|--------------------------------------------|
| Inhibition of forskolin-induced cAMP accumulation | CB1      | Human   | 37         | IUPHAR/BPS<br>Guide to PHARMACOLO<br>GY[6] |
| Inhibition of forskolin-induced cAMP accumulation | CB2      | Human   | 0.39 - 1.5 | IUPHAR/BPS<br>Guide to PHARMACOLO<br>GY[6] |
| Inhibition of glutamatergic synaptic transmission | -        | Rat     | 2.7        | Journal of Neuroscience[7]                 |
| GRABeCB2.0 Sensor                                 | -        | -       | 564        | MDPI[8]                                    |

## Experimental Protocols

The following are representative protocols for assays commonly used to characterize the activity of WIN 55,212-2.

### Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity of WIN 55,212-2 to cannabinoid receptors.

**Objective:** To determine the inhibitory constant (Ki) of WIN 55,212-2 for CB1 and CB2 receptors.

**Materials:**

- Membranes from cells expressing human CB1 or CB2 receptors.
- [<sup>3</sup>H]-CP-55,940 or [<sup>3</sup>H]-WIN-55,212-2 (radioactive ligand).

- WIN 55,212-2 (unlabeled competitor).
- Binding buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 5 mM MgCl<sub>2</sub>).
- Whatman GF/B glass fiber filters.
- Scintillation counter.

**Procedure:**

- Prepare a series of dilutions of unlabeled WIN 55,212-2.
- In a reaction tube, combine the cell membranes (10 µg protein), a fixed concentration of the radioligand (e.g., 3 nM [<sup>3</sup>H]-WIN-55,212-2), and varying concentrations of unlabeled WIN 55,212-2.<sup>[5]</sup>
- For determining non-specific binding, add a high concentration of unlabeled WIN 55,212-2 (e.g., 1 µM).<sup>[5]</sup>
- Incubate the mixture at 30°C for 60 minutes.<sup>[5]</sup>
- Terminate the reaction by rapid filtration through Whatman GF/B filters using a cell harvester.
- Wash the filters with ice-cold binding buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the IC<sub>50</sub> value from the competition curve and then determine the Ki value using the Cheng-Prusoff equation.

## Workflow for Radioligand Binding Assay

[Click to download full resolution via product page](#)**Caption:** Radioligand binding assay workflow.

## cAMP Accumulation Assay

This protocol outlines the steps to measure the effect of WIN 55,212-2 on adenylyl cyclase activity.

**Objective:** To determine the EC50 of WIN 55,212-2 for the inhibition of forskolin-stimulated cAMP production.

### Materials:

- Cells expressing CB1 or CB2 receptors (e.g., CHO or HEK293 cells).
- Forskolin.
- WIN 55,212-2.
- cAMP assay kit (e.g., LANCE Ultra cAMP Kit).

### Procedure:

- Plate the cells in a suitable microplate and culture overnight.
- Pre-treat the cells with varying concentrations of WIN 55,212-2 for a specified time.
- Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
- Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay or a reporter-based assay as per the kit instructions.
- Plot the concentration-response curve and calculate the EC50 value for the inhibition of cAMP accumulation.

## Conclusion

WIN 55,212-2 is an invaluable pharmacological tool for probing the endocannabinoid system. Its high affinity and potent agonistic activity at both CB1 and CB2 receptors, coupled with a well-characterized signaling profile, make it a standard reference compound in cannabinoid

research. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers in the field of drug development and molecular pharmacology.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 2. Win 55212-2 | C27H26N2O3 | CID 5311501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WIN 55,212-2 mesylate | Non-selective Cannabinoids | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes [frontiersin.org]
- 6. WIN55212-2 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. jneurosci.org [jneurosci.org]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Win 58237 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10800992#win-58237-chemical-structure-and-properties>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)